Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride
CAS No.: 132567-23-8
Cat. No.: VC21237282
Molecular Formula: C15H25ClN2O4S
Molecular Weight: 364.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132567-23-8 |
|---|---|
| Molecular Formula | C15H25ClN2O4S |
| Molecular Weight | 364.9 g/mol |
| IUPAC Name | ethyl 2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride |
| Standard InChI | InChI=1S/C15H24N2O4S.ClH/c1-3-21-15(18)14(16)6-4-5-11-17-22(19,20)13-9-7-12(2)8-10-13;/h7-10,14,17H,3-6,11,16H2,1-2H3;1H |
| Standard InChI Key | PANCUSOLRKZFFN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl |
| Canonical SMILES | CCOC(=O)C(CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl |
Introduction
Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride, is a complex organic compound with a molecular formula of C15H25ClN2O4S and a molecular weight of approximately 364.9 g/mol . This compound is a derivative of hexanoate, featuring a sulfonamide moiety linked to a 4-methylphenyl group. The presence of the sulfonamide group and the hexanoate chain contributes to its unique chemical properties and potential biological activities.
Synthesis and Reactions
The synthesis of Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride, typically involves several steps, including the formation of the sulfonamide bond and the introduction of the ethyl ester group. Common reagents used in these reactions include coupling agents and bases.
Biological Activities and Applications
While specific biological activities of Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride, are not extensively documented, compounds with similar sulfonamide functionalities often exhibit antimicrobial and anti-inflammatory properties. Further research is necessary to elucidate its potential therapeutic applications.
Related Compounds
Several compounds share structural similarities with Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride, including other sulfonamide derivatives and hexanoate esters. These compounds often feature diverse biological activities and are studied for their potential in medicinal chemistry.
Related Compounds Table
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | C17H20N2O4S2 | Contains a thienopyridine ring |
| Ethyl 5-[[(4-methylphenyl)sulfonyl]amino]pentanoate | Not specified | Features a pentanoate chain instead of hexanoate |
| 6-[[(4-methylphenyl)sulphonyl]amino]hexanoic acid | C13H19NO4S | Lacks the ethyl ester group |
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